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Compound of Interest

Compound Name: 2-Aminododecanoic acid

CAS No.: 35237-37-7

Cat. No.: B556009

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for 2-aminododecanoic acid. The information herein is

intended to support research, development, and quality control activities where the

characterization of this amino acid is crucial.

Introduction to 2-Aminododecanoic Acid
2-Aminododecanoic acid, also known as α-aminolauric acid, is an amino acid with a 12-

carbon aliphatic side chain. Its molecular structure consists of a chiral alpha-carbon bonded to

an amino group, a carboxylic acid group, a hydrogen atom, and a decyl side chain. This

structure gives it amphoteric properties, and its long hydrocarbon chain imparts significant

hydrophobicity. Spectroscopic analysis is essential for confirming its identity, purity, and

structural characteristics.
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The following sections present the available and expected spectroscopic data for 2-
aminododecanoic acid in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The chemical shifts are highly sensitive to the electronic environment of each

nucleus.

¹³C NMR Data

The following table summarizes the expected chemical shift ranges for the carbon atoms in 2-
aminododecanoic acid. Actual values can vary based on experimental conditions. The key

structural features influencing the ¹³C chemical shifts include the carbonyl carbon, the alpha-

carbon, and the side-chain carbons[1].

Carbon Atom
Expected Chemical Shift
(δ) in ppm

Notes

C=O (Carboxyl) 169-173

Typically the most downfield

signal, influenced by hydrogen

bonding.[1]

Cα (Alpha-Carbon) ~50-60
Chemical shift is sensitive to

the nature of the side chain.

Methylene Carbons (Side

Chain)
~20-40

A series of signals for the -

(CH₂)₉- chain.

Terminal Methyl Carbon ~14
The most upfield signal from

the -CH₃ group.

¹H NMR Data

Precise ¹H NMR chemical shifts for 2-aminododecanoic acid are highly dependent on the

solvent, pH, and concentration. The protons of the amine (-NH₂) and carboxylic acid (-COOH)

groups are exchangeable and their signals can be broad or even absent depending on the

solvent (e.g., D₂O).
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Proton(s)
Expected Chemical
Shift (δ) in ppm

Multiplicity Notes

-COOH 10-13 Singlet (broad)
Often exchanges with

D₂O.

α-H ~3.5-4.5 Triplet
Coupled to the

adjacent CH₂ group.

-NH₂ Variable Singlet (broad)

Position and intensity

are highly pH and

solvent dependent.

-CH₂- (Side Chain) ~1.2-1.6 Multiplet

Overlapping signals

from the long alkyl

chain.

-CH₃ (Terminal) ~0.8-0.9 Triplet
Coupled to the

adjacent CH₂ group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Functional Group
Absorption Range
(cm⁻¹)

Vibration Type Notes

O-H (Carboxylic Acid) 2500-3300 Stretching (broad)

Characteristic broad

absorption due to

hydrogen bonding.

N-H (Amine) 3200-3500 Stretching

Primary amines show

two bands in this

region.

C-H (Alkyl) 2850-2960 Stretching

Strong absorptions

from the long alkyl

chain.

C=O (Carboxylic Acid) 1680-1750 Stretching
Strong, sharp

absorption.

N-H (Amine) 1550-1650 Bending

Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy Protocol
The following is a general protocol for acquiring NMR spectra of amino acids.

Sample Preparation: Dissolve 10-50 mg of 2-aminododecanoic acid in 0.5-0.7 mL of a

deuterated solvent, commonly deuterium oxide (D₂O).[1]

pH Adjustment: The pH of the solution significantly impacts the chemical shifts of the

ionizable amino and carboxyl groups. Adjust the pH to the desired value using small

amounts of DCl or NaOD.[1]

Internal Standard: An internal standard, such as DSS or TSP, can be added for accurate

chemical shift referencing.
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a

suitable NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: A standard 1D proton experiment is typically sufficient.

¹³C NMR: A standard 1D ¹³C pulse sequence with proton decoupling (e.g., zgpg30 on

Bruker instruments) is used.[2] The low natural abundance of ¹³C (~1.1%) necessitates a

larger number of scans.[1]

Typical Parameters:

Temperature: 298 K (25°C)[2]

Spectral Width: For ¹³C NMR, a spectral width of 0-200 ppm is common.[2]

Infrared (IR) Spectroscopy Protocol
For solid samples like 2-aminododecanoic acid, common techniques include the KBr pellet

method or the mull technique.

Mull Technique

As referenced for 2-aminododecanoic acid, a mull can be prepared.[3]

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample into a fine powder

using an agate mortar and pestle.

Mulling Agent: Add a drop or two of a mulling agent (e.g., Nujol - a mineral oil, or a

perfluorinated hydrocarbon) and continue grinding to create a smooth, uniform paste.[3]

Sample Application: Spread the mull evenly between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum. A

background spectrum of the mulling agent may be subtracted.

Potassium Bromide (KBr) Disc Technique
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Sample Preparation: Mix 1-2 mg of the finely ground sample with approximately 100-200 mg

of dry, spectroscopic grade KBr.

Pressing the Disc: Place the mixture into a die press and apply high pressure (several tons)

to form a transparent or translucent pellet.

Data Acquisition: Place the KBr disc in a sample holder in the IR spectrometer and acquire

the spectrum.[4]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-aminododecanoic acid.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Aminododecanoic acid (35237-37-7) for sale [vulcanchem.com]

2. benchchem.com [benchchem.com]

3. 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-
Aminododecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b556009/docs#a-technical-guide-to-the-spectroscopic-
data-of-2-aminododecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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